[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of prodrugs or protease inhibitors due to its stability and solubility properties. The Boc group serves as a protective moiety for amines, enhancing metabolic stability and facilitating selective deprotection during synthesis . Its molecular formula is C₁₅H₂₈N₂O₄, with a molecular weight of 300.40 g/mol .
Properties
IUPAC Name |
2-[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQQLTBMVQSZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
A common strategy involves converting δ-amino alcohols or esters into piperidine derivatives via intramolecular cyclization. For example, 4-piperidone monohydrate monohydrochloride serves as a starting material, reacting with ethylamine derivatives under basic conditions (K₂CO₃, DMF, 70–80°C) to form 3-ethylamino-piperidine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) yields the intermediate 3-(tert-butoxycarbonyl-ethyl-amino)-piperidine .
Reaction conditions :
Reductive Amination Approaches
Alternative routes employ reductive amination to install the ethylamino group. For instance, 3-keto-piperidine reacts with ethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogen gas (H₂, Pd/C) to afford the secondary amine, which is then Boc-protected. This method avoids harsh cyclization conditions and improves regioselectivity.
Optimization data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH(OAc)₃ | DCM | RT | 72 |
| H₂/Pd/C | EtOH/THF | RT | 88 |
| Method | Solvent | Yield (%) |
|---|---|---|
| Alkylation | DMF | 75 |
| Mitsunobu | THF | 92 |
Boc Protection and Deprotection Dynamics
Protection of the Ethylamino Group
The tert-butoxycarbonyl (Boc) group is introduced using Boc₂O in the presence of a base (e.g., DIPEA or NaHCO₃). Optimal conditions involve dichloromethane (DCM) at 0–25°C, achieving near-quantitative yields.
Side reactions :
Acidic Deprotection for Final Product Isolation
Final deprotection uses trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane. The Boc group is cleaved selectively without affecting the acetic acid functionality.
Deprotection efficiency :
| Acid | Time (h) | Yield (%) |
|---|---|---|
| TFA/DCM | 2 | 95 |
| HCl/dioxane | 4 | 89 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent patents disclose continuous-flow systems for telescoping Boc protection and alkylation steps, reducing reaction times from days to hours. Key advantages include:
-
Precise temperature control (±2°C).
-
Inline purification via scavenger resins.
Green Chemistry Metrics
Solvent recycling and catalytic protocols are prioritized. For example, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields ≥80%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can yield a variety of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting metabolic disorders, including diabetes mellitus, by modifying piperidine derivatives to enhance biological activity .
- Chiral Building Blocks : Recent studies highlight the compound's utility in creating chiral building blocks for synthesizing complex molecules. Its structural features allow for the introduction of chirality, which is crucial in developing enantiomerically pure drugs .
- Peptide Synthesis : The presence of the piperidinyl group makes this compound suitable for peptide coupling reactions, facilitating the formation of peptide bonds in the synthesis of peptide-based therapeutics .
Case Study 1: Diabetes Mellitus Treatment
A patent describes a series of compounds derived from piperidine structures that include [3-(tert-butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid. These compounds demonstrated efficacy in treating type 1 and type 2 diabetes mellitus by modulating insulin sensitivity and glucose metabolism .
Case Study 2: Synthesis of Chiral Amino Acids
In a recent study, researchers synthesized new N-(aminocycloalkylene)amino acid derivatives using this compound as a key starting material. The resulting compounds exhibited promising biological activities, showcasing the potential of this compound in developing novel therapeutic agents .
Comparison Table
Here is a comparative overview of different applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Intermediate for pharmaceuticals targeting metabolic disorders | Effective in diabetes treatment |
| Chiral Building Blocks | Creation of chiral compounds for drug synthesis | Facilitates enantiomerically pure drug design |
| Peptide Synthesis | Used in peptide coupling reactions | Enhances therapeutic peptide development |
Mechanism of Action
The mechanism of action of [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and amino group. The Boc protection can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can be elucidated by comparing it to analogous piperidine-based compounds. Below is a detailed analysis:
Structural Analogues
Functional and Pharmacological Differences
COX-2 Selectivity: The benzimidazole-containing analogue (Compound 1 in ) exhibits >100-fold selectivity for COX-2 over COX-1 due to its bulky aromatic substituent, which fits into the hydrophobic pocket of COX-2 .
Metabolic Stability :
- The Boc group in the target compound and its analogues (e.g., ) enhances resistance to enzymatic degradation compared to unprotected amines (e.g., MAI in ) . Fluorinated derivatives () further improve stability via fluorine’s electronegativity and resistance to oxidation .
Biological Activity: Hydrazide derivatives (e.g., MAI) show spasmolytic effects but may suffer from rapid clearance due to the absence of protective groups .
Key Research Findings
Prodrug Potential: The Boc-ethyl-amino group in the target compound is a hallmark of prodrug design, enabling controlled release of active amines in vivo .
Lack of Cytotoxicity : Unlike some NSAIDs (e.g., ’s Compound 1), the target compound’s structure suggests low cytotoxicity, though experimental validation is needed .
Versatility : Piperidine-acetic acid frameworks are widely used in kinase inhibitors (e.g., ) and protease antagonists (e.g., ), highlighting the scaffold’s adaptability .
Biological Activity
[3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS Number: 1354003-09-0) is a synthetic organic compound characterized by a piperidine ring, which is a common structure in various biologically active molecules. The biological activity of this compound has been the subject of research due to its potential therapeutic applications.
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 270.37 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Studies have indicated that piperidine derivatives can exhibit diverse pharmacological effects, such as anti-cancer, anti-inflammatory, and neuroprotective activities.
1. Anticancer Activity
Research has shown that certain piperidine derivatives possess significant anticancer properties. For instance, a study highlighted the cytotoxic effects of piperidine-based compounds against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
2. Enzyme Inhibition
Piperidine derivatives, including this compound, have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management.
3. Neuroprotective Effects
The compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that piperidine derivatives can interact with neurotransmitter systems, potentially influencing cognitive functions and offering protection against neuronal damage.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing [3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with Boc-protection of the piperidine nitrogen, followed by alkylation or coupling to introduce the ethyl-amino group. Critical parameters include temperature control (0–25°C), solvent selection (e.g., DCM for Boc protection, THF for coupling), and reaction time (6–24 hours). Purification via column chromatography or recrystallization ensures high purity (>95%) .
- Optimization : Use Design of Experiments (DOE) to test variables like catalyst loading (e.g., HATU for amide coupling) or equivalents of reagents. Monitor intermediates by TLC or LC-MS .
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to assign proton environments (e.g., Boc-group tert-butyl at δ 1.4 ppm, piperidine protons at δ 3.0–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 301.2). FT-IR identifies functional groups (C=O stretch at ~1700 cm⁻¹) .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA in DCM), enabling deprotection for further functionalization. The acetic acid moiety participates in esterification (via DCC coupling) or amidation (with EDC/HOBt). Piperidine nitrogen can undergo alkylation or acylation .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and solubility in biological assays?
- Methodological Answer : The Boc group enhances solubility in organic solvents (logP ~1.5) and stabilizes the amine during synthesis. However, it may reduce aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO/PBS). Stability studies (HPLC at 37°C in buffer) quantify hydrolysis rates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations (R vs. S configurations) or impurities. Validate purity via HPLC (>98%) and compare enantiomers using chiral chromatography. Use surface plasmon resonance (SPR) to measure binding affinity (KD) and cellular assays (e.g., cAMP inhibition) to confirm activity .
Q. What is the role of stereochemistry in modulating interactions with biological targets?
- Methodological Answer : The (R)-configuration at the piperidine 3-position enhances binding to G-protein-coupled receptors (e.g., 10 nM Ki vs. 100 nM for (S)-form). Use X-ray crystallography or docking simulations to map chiral center interactions. Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) .
Q. How can computational modeling predict the compound’s three-dimensional conformation and target binding?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model piperidine ring puckering and Boc-group orientation. Compare with X-ray data of analogs. Use density functional theory (DFT) to calculate electrostatic potentials for binding site complementarity .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Methodological Answer : Introduce prodrug moieties (e.g., esterify the carboxylic acid for increased permeability) or modify the ethyl-amino group to reduce CYP450 metabolism. Assess logD (octanol/water) and plasma stability (LC-MS/MS over 24 hours) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., cyclopropyl instead of ethyl) or ring systems (pyrrolidine vs. piperidine). Test in high-throughput screening (HTS) for IC50 shifts. Use CoMFA/CoMSIA models to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
